![molecular formula C11H9F3N2OS B2419597 4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine CAS No. 1428371-52-1](/img/structure/B2419597.png)
4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine
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Overview
Description
4-(4,5,6-Trifluorobenzo[d]thiazol-2-yl)morpholine, also known as TFM, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. TFM is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. It has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various applications.
Scientific Research Applications
- Researchers have explored the cytotoxic effects of thiazole derivatives on human tumor cell lines. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells .
- Combining thiazole and sulfonamide groups has led to emergent antibacterial activity. Derivatives like N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide have shown promise in combating bacterial infections .
- Thiazoles serve as a scaffold for designing bioactive molecules. Clinically used anticancer drugs like dabrafenib, dasatinib, and ixabepilone contain the thiazole nucleus .
Antitumor and Cytotoxic Activity
Antibacterial Activity
Medicinal Chemistry and Drug Design
Mechanism of Action
Target of Action
A similar compound, 2-(3-((4,5,7-trifluorobenzo[d]thiazol-2-yl)methyl)-1h-pyrrolo[2,3-b]pyridin-1-yl)acetic acid, is known to target aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, and its inhibition can help manage complications of diabetes.
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
4-(4,5,6-trifluoro-1,3-benzothiazol-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2OS/c12-6-5-7-10(9(14)8(6)13)15-11(18-7)16-1-3-17-4-2-16/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APDYCONMCOQXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C(=C3F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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